5-[(4-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(4-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a fluorophenyl group, and a piperidyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with a thiazolidine-2,4-dione derivative under basic conditions to form the fluorophenylmethylene intermediate. This intermediate is then reacted with a piperidyl derivative in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[(4-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it may inhibit quorum sensing in bacteria, reducing their pathogenicity without affecting growth . Additionally, its interaction with cellular proteins can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl-5-methylene-2(5H)-furanone: Another fluorophenyl derivative with quorum sensing inhibitory activity.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential anticancer properties.
Uniqueness
5-[(4-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione stands out due to its unique combination of a thiazolidine-2,4-dione core and a piperidyl moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H23FN2O4S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H23FN2O4S/c21-15-6-4-14(5-7-15)13-17-19(26)23(20(27)28-17)11-8-18(25)22-10-2-1-3-16(22)9-12-24/h4-7,13,16,24H,1-3,8-12H2/b17-13- |
InChI Key |
QJBDEZQACHHZLS-LGMDPLHJSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O |
Origin of Product |
United States |
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